molecular formula C22H21FN2O5 B2789408 5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898465-41-3

5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2789408
CAS No.: 898465-41-3
M. Wt: 412.417
InChI Key: FFZPJGWMWTXJQA-UHFFFAOYSA-N
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Description

5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetically designed complex organic compound provided for research purposes. Its structure integrates several pharmaceutically relevant motifs, including a 4H-pyran-4-one core, a fluorobenzyl ether, and a furan-2-carbonyl substituted piperazine. The presence of the piperazine moiety is a common feature in compounds with biological activity, and derivatives containing a fluorobenzyl group on the piperazine have been investigated as potent inhibitors of enzymes like tyrosinase . Furthermore, the furan-carbonyl subunit is a privileged structure in medicinal chemistry, often utilized in the design of potential therapeutic agents . The specific combination of these features suggests potential research applications in medicinal chemistry and pharmacology, particularly in the exploration of enzyme inhibition and receptor modulation. The compound's structural complexity offers a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. Researchers may find value in this molecule as a key intermediate or as a candidate for screening against various biological targets. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5/c23-17-5-3-16(4-6-17)14-30-21-15-29-18(12-19(21)26)13-24-7-9-25(10-8-24)22(27)20-2-1-11-28-20/h1-6,11-12,15H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZPJGWMWTXJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps. One common approach is to start with the preparation of the pyranone core, followed by the introduction of the fluorophenyl group and the furan-2-carbonyl piperazine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with the Pyran-4-One Core
Compound Name Core Structure Substituents at Position 5 Substituents at Position 2 (Piperazine Modification) Molecular Weight Key Properties/Findings
Target Compound 4H-pyran-4-one 4-Fluorophenylmethoxy Furan-2-carbonyl Not reported Hypothesized kinase inhibition
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one 4H-pyran-4-one 2-Chlorobenzyloxy 2-Fluorophenyl 428.888 Higher logP (lipophilicity)
2-{[4-(5-Chloronaphthalene-2-sulfonyl)piperazin-1-yl]methyl}-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one 4H-pyran-4-one 4-Fluorophenylmethoxy 5-Chloronaphthalene-2-sulfonyl 543.01 Increased steric bulk; lower solubility

Key Observations :

  • Substituent Effects : The 4-fluorophenylmethoxy group in the target compound and ’s analog improves metabolic stability compared to 2-chlorobenzyloxy in .
Functional Group Variations in Piperazine Derivatives
Compound Name Core Structure Piperazine Modification Molecular Weight Activity/Properties
Cyclopropyl-[4-(furan-2-carbonyl)piperazin-1-yl]methanone Cyclopropane carbonyl Furan-2-carbonyl Not reported Simplified structure; scaffold for SAR studies
[5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione Methanethione 3-Chlorophenyl-furan, 4-fluorophenyl Not reported Thione group may enhance metal-binding capacity

Key Observations :

  • The furan-2-carbonyl group is a recurring motif in piperazine derivatives, suggesting its versatility in drug design .
  • Thione-containing analogs () could exhibit distinct reactivity compared to carbonyl derivatives .
Core Structure Variations
Compound Name Core Structure Key Features Molecular Weight Potential Application
7-(4-Fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one Quinazolinone Fused bicyclic system Not reported Kinase inhibition
Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone Cyclopropane carbonyl Compact structure Not reported CNS penetration

Key Observations :

  • Quinazolinone cores () are associated with kinase inhibition, while pyran-4-ones (target compound) may favor different target classes .

Research Findings and Implications

  • Potency: The target compound’s furan-2-carbonyl-piperazine group may confer selective binding to enzymes like phosphodiesterases or kinases, as seen in quinazolinone analogs .
  • Synthetic Accessibility : Piperazine-furan hybrids are synthetically tractable, as demonstrated in multiple patents and journals .

Biological Activity

5-[(4-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21FN2O. Its structure includes a pyranone core substituted with a fluorophenyl group and a piperazine derivative, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.

Antidepressant Activity

Research indicates that derivatives of the compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve serotonin receptor modulation, which is crucial for mood regulation.

Antitumor Activity

In vitro studies have shown that the compound possesses cytotoxic properties against various cancer cell lines. The IC50 values indicate significant potency in inhibiting cell proliferation, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)10.7
A549 (Lung Cancer)12.5

Urease Inhibition

The compound has also been evaluated for urease inhibition, which is relevant for treating infections caused by urease-producing bacteria. Comparative studies show that it exhibits higher urease inhibition than standard reference compounds.

Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in forced swim tests. The results indicated an increase in serotonin levels in the hippocampus, supporting its potential as an antidepressant agent.

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against several cancer cell lines using MTT assays. The results confirmed its cytotoxic effects, with the highest activity observed in HeLa cells. Further analysis revealed that the compound induces apoptosis through caspase activation.

Q & A

Q. Methodological Approach :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities to targets (e.g., serotonin receptors, kinases) based on the compound’s piperazine and fluorophenyl motifs.
  • QSAR Modeling : Correlate substituent variations (e.g., furan vs. thiophene carbonyl groups) with experimental IC50 values.
  • MD Simulations : Assess conformational stability of the piperazine-furan linkage in aqueous environments (e.g., GROMACS with TIP3P water model).
    Data Analysis : Prioritize derivatives with predicted ΔG ≤ −8 kcal/mol in docking and QSAR-pIC50 ≥ 7.0 .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Key Methods :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyran C=O at δ ~165 ppm, furan protons at δ 6.5–7.5 ppm).
  • HRMS : Validate molecular weight (theoretical MW: ~439.42 g/mol).
  • FTIR : Identify carbonyl stretches (pyran-4-one C=O at ~1700 cm⁻¹, furan carbonyl at ~1650 cm⁻¹).
    Validation : Compare spectral data with structurally analogous pyran-piperazine derivatives .

Advanced: How can contradictory in vitro vs. in vivo efficacy data be resolved for this compound?

Q. Experimental Design :

Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.

Metabolite Identification : Use hepatic microsomes (human/rat) to detect oxidative degradation (e.g., furan ring oxidation).

CYP Inhibition Assays : Test for interactions with CYP3A4/2D6 to explain reduced in vivo activity.
Case Example : If in vitro IC50 = 50 nM but in vivo ED50 > 100 mg/kg, prioritize prodrug strategies or co-administration with CYP inhibitors .

Basic: What in vitro assays are suitable for initial biological screening?

Q. Recommended Assays :

Target Assay Type Readout
Kinase InhibitionADP-Glo™ Kinase AssayLuminescence (IC50)
GPCR BindingRadioligand DisplacementKi (nM)
CytotoxicityMTT/PrestoBlueEC50 (μM)
Protocol Notes : Use HEK293 cells overexpressing target receptors and include positive controls (e.g., imatinib for kinases) .

Advanced: What strategies mitigate off-target effects linked to the piperazine-furan moiety?

Q. Optimization Steps :

Bioisosteric Replacement : Substitute furan-2-carbonyl with pyridine-3-carboxamide to reduce hERG binding (predicted using Schrödinger’s QikProp).

Selective Functionalization : Introduce steric hindrance (e.g., methyl groups on piperazine) to block non-specific interactions.

Proteome-wide Profiling : Perform thermal shift assays (TSA) to identify off-target protein binding.
Data-Driven Example : A derivative with 4-methylpiperazine showed 10-fold lower hERG inhibition (IC50 > 30 μM vs. 3 μM for parent compound) .

Basic: How to assess the compound’s stability under physiological conditions?

Q. Experimental Protocol :

pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; monitor degradation via HPLC.

Photostability : Expose to UV light (ICH Q1B guidelines) and track λmax shifts.

Thermal Stability : Store at 40°C/75% RH for 4 weeks (accelerated stability testing).
Key Metrics : Degradation ≤ 5% under all conditions qualifies for preclinical testing .

Advanced: What mechanistic insights explain its activity against resistant cancer cell lines?

Q. Hypothesis Testing :

  • ATP-Binding Cassette (ABC) Transporters : Measure efflux ratios in Caco-2/MDR1-transfected cells.
  • Apoptosis Pathways : Perform caspase-3/7 activation assays and mitochondrial membrane potential (ΔΨm) analysis.
  • Transcriptomics : RNA-seq of treated vs. untreated resistant cells to identify dysregulated pathways (e.g., PI3K/AKT).
    Case Study : A fluorophenyl-pyran derivative reversed doxorubicin resistance (RF = 0.3) by downregulating P-gp expression .

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